molecular formula C18H21N5S2 B2900393 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-10-0

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2900393
CAS No.: 868222-10-0
M. Wt: 371.52
InChI Key: NKTOJMGARBNNBX-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid heterocyclic molecules combining a 1,2,4-triazole core with a pyrimidine moiety. Its structure features:

  • A 4-phenyl-4H-1,2,4-triazole ring substituted with an isopropylthio group at position 3.
  • A methylthio linker connecting the triazole to a 4,6-dimethylpyrimidine scaffold.

The dimethylpyrimidine group likely enhances electron-deficient character, influencing binding interactions, while the isopropylthio substituent may modulate lipophilicity and steric bulk.

Properties

IUPAC Name

4,6-dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S2/c1-12(2)25-18-22-21-16(23(18)15-8-6-5-7-9-15)11-24-17-19-13(3)10-14(4)20-17/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTOJMGARBNNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC=C3)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step reactions. One common method involves the initial formation of the triazole ring, followed by the introduction of the pyrimidine ring. The synthesis begins with the reaction of 4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazole with a suitable methylating agent to introduce the methyl groups. This is followed by the reaction with a pyrimidine precursor under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfanyl derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl and triazole groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from

Compounds in share the 4-phenyl-4H-1,2,4-triazole core but differ in substituents and linked heterocycles. Key comparisons include:

Compound ID Substituents/Linkers Linked Heterocycle Yield (%) Melting Point (°C) Notable Features
5m Butylthio at C5 Pyridine (C4) 86 147–149 High yield; pyridine enhances aromatic stacking
5n Chloro-thiazole linker Thiazole 88 199–202 Rigid thiazole moiety; high thermal stability
5o Thioacetonitrile linker Acetonitrile 79 237–240 Polar nitrile group; exceptionally high melting point
Target Compound Isopropylthio + methylthio linker 4,6-Dimethylpyrimidine N/A* N/A* Dual thioether groups; dimethylpyrimidine for electron deficiency

Key Observations :

  • The target compound’s isopropylthio group introduces greater steric hindrance compared to 5m’s butylthio or 5q’s fluorobenzylthio groups .
  • The 4,6-dimethylpyrimidine moiety is distinct from pyridine (5m, 5q) or thiazole (5n) systems, likely altering electronic properties and hydrogen-bonding capacity.

Metalloproteinase-Targeting Analogues ()

The compound SR26467 (2-((5-(((4,6-dimethoxypyrimidin-2-yl)thio)methyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide) shares structural motifs with the target compound:

  • Triazole-pyrimidine scaffold : Both compounds utilize a triazole-pyrimidine backbone.
  • Substituent differences : SR26467 has a naphthyl group (enhanced hydrophobicity) and a hydroxamic acid moiety (metal-binding for enzyme inhibition), whereas the target compound uses phenyl and dimethylpyrimidine groups .

Functional Group Impact on Properties

  • Thioether vs. Thiol : The target compound’s methylthio and isopropylthio groups contrast with compounds like 5o’s thioacetonitrile, which has higher polarity. This difference could influence solubility and membrane permeability.
  • Pyrimidine vs. Pyridine : Pyrimidine’s electron-deficient nature (vs. pyridine’s aromaticity) may enhance interactions with electron-rich biological targets, such as enzyme active sites.

Research Implications and Gaps

  • Synthesis : The target compound’s dual thioether groups may require optimized coupling conditions to improve yield, drawing from methods used for 5m–5r (e.g., silica gel chromatography with MeOH/DCM gradients) .
  • Thermal Stability : The absence of melting point data for the target compound warrants experimental validation, given the high thermal stability of analogs like 5o (237–240°C) .

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